molecular formula C16H21NO6S2 B2978560 (E)-methyl 2-((1-(styrylsulfonyl)piperidin-4-yl)sulfonyl)acetate CAS No. 1448140-14-4

(E)-methyl 2-((1-(styrylsulfonyl)piperidin-4-yl)sulfonyl)acetate

Cat. No.: B2978560
CAS No.: 1448140-14-4
M. Wt: 387.47
InChI Key: BYWGGTCYPRJSPZ-FMIVXFBMSA-N
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Description

(E)-Methyl 2-((1-(styrylsulfonyl)piperidin-4-yl)sulfonyl)acetate is a structurally complex organic compound featuring a piperidine core substituted with two sulfonyl groups. The styrylsulfonyl moiety (a vinylsulfonyl group attached to a benzene ring) and the methyl ester functional group contribute to its unique physicochemical and biochemical properties.

Synthesis of such compounds typically involves multi-step reactions, including sulfonation, esterification, and coupling reactions.

Properties

IUPAC Name

methyl 2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6S2/c1-23-16(18)13-24(19,20)15-7-10-17(11-8-15)25(21,22)12-9-14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11,13H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWGGTCYPRJSPZ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Esters

(a) Ethyl 2-(piperidin-4-yl)acetate ()
  • Structural Differences : Lacks sulfonyl groups; instead, it has a simple ethyl ester and piperidine ring.
  • Physicochemical Properties :
    • Log Po/w : ~1.2 (predicted), indicating moderate lipophilicity.
    • Solubility : Higher aqueous solubility due to the absence of sulfonyl groups.
    • Bioavailability : Likely higher BBB permeability (BBB score: 0.95) compared to the target compound, which may face challenges due to sulfonyl groups increasing polarity .
(b) Methyl 2-({1-[(2E)-3-(Thiophen-2-yl)prop-2-enoyl]piperidin-4-yl}sulfonyl)acetate (BG14449) ()
  • Structural Differences: Replaces the styrylsulfonyl group with a thiophene-containing propenoyl moiety.
  • Key Comparisons :
    • Molecular Weight : 357.45 g/mol (vs. the target compound’s estimated higher MW due to the styryl group).
    • Electronic Effects : The thiophene ring may enhance π-π stacking interactions, whereas the styryl group in the target compound could offer stronger hydrophobic interactions .

Sulfonamide/Sulfonyl-Containing Piperidine Derivatives ()

Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and analogs share the piperidine-sulfonyl motif but differ in substituents:

  • Melting Points : 132–230°C (), suggesting that the target compound’s melting point may fall within this range, contingent on crystallinity influenced by the styryl group .

Sulfonyl vs. Sulfanyl Derivatives ()

Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate features a sulfanyl (S–) linker instead of sulfonyl (SO₂):

  • Electronic Properties : Sulfonyl groups are strongly electron-withdrawing, increasing polarity and reducing log Po/w compared to sulfanyl analogs.
  • Stability : Sulfonyl groups enhance oxidative stability but may reduce metabolic resistance compared to sulfanyl derivatives .

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